molecular formula C25H22N4O3 B2810742 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251563-46-8

1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Katalognummer: B2810742
CAS-Nummer: 1251563-46-8
Molekulargewicht: 426.476
InChI-Schlüssel: JQRIIXRYQUONCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure features:

  • 1-position: A 2-(benzylamino)-2-oxoethyl substituent, introducing both amide and benzyl functionalities.
  • 3-position: An N-phenyl carboxamide group, enhancing hydrogen-bonding capacity.
  • 7-position: A methyl group, which may influence lipophilicity and metabolic stability.
  • 4-position: A keto group, critical for π-stacking interactions in biological targets.

Synthetic routes likely involve Gould–Jacobs cyclization, N-alkylation, and carboxamide coupling, akin to methods described for related compounds .

Eigenschaften

IUPAC Name

1-[2-(benzylamino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-12-13-20-23(31)21(25(32)28-19-10-6-3-7-11-19)15-29(24(20)27-17)16-22(30)26-14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3,(H,26,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRIIXRYQUONCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a naphthyridine derivative with a benzylamine derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Properties

Compound Name 1-Substituent 3-Carboxamide Group 7-Substituent Key Properties
Target Compound 2-(Benzylamino)-2-oxoethyl N-phenyl Methyl Enhanced hydrogen bonding via benzylamide; moderate lipophilicity
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4) 4-Chlorobenzyl N-(4-chlorophenyl) None Higher lipophilicity (Cl groups); mp 193–195°C; IR C=O at 1686 cm⁻¹
1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide Ethyl N-(3-trifluoromethylbenzyl) Methyl Increased electron-withdrawing effects (CF₃); potential improved bioavailability
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Cyclopropyl Carboxylic acid Chloro, Fluoro Antibacterial activity (nalidixic acid analog); halogen-enhanced target binding
  • 1-Substituent: The target compound’s benzylamino-oxoethyl group provides a unique balance of polarity and bulk compared to simpler alkyl (e.g., ethyl) or halogenated benzyl groups. This may affect receptor binding kinetics .
  • 3-Carboxamide : The N-phenyl group contrasts with N-aryl halides (e.g., 4-chlorophenyl in 5a4) or trifluoromethylbenzyl groups, altering electronic and steric profiles .
  • 7-Substituent: Methyl vs. halogens (Cl, F) or hydrogen impacts electron density and steric hindrance. Halogens in quinolones (e.g., ) enhance DNA gyrase inhibition but may increase toxicity .

Physicochemical Properties

  • Melting Point : Expected to range between 180–200°C, based on analogs like 5a4 (mp 193–195°C) .
  • Spectroscopy :
    • IR : Peaks at ~1680 cm⁻¹ (C=O keto) and ~1650 cm⁻¹ (amide C=O), similar to 5a4 .
    • ¹H NMR : Aromatic protons at δ 7.2–9.2 ppm; methyl group at δ 2.5–3.0 ppm .
  • Lipophilicity (LogP) : Estimated ~2.5–3.0, lower than chlorinated analogs (e.g., 5a4: LogP ~3.5) .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

To optimize synthesis yield, focus on reaction conditions such as temperature control, solvent selection (e.g., DMF or DMSO for polar intermediates), and catalyst use. For example, sonochemical methods (ultrasound-assisted synthesis) reduce reaction times and improve yields by enhancing mixing and energy transfer . Multi-step protocols often require sequential protection/deprotection of functional groups (e.g., benzylamino and carboxamide moieties), with intermediates purified via column chromatography or recrystallization . Monitoring reactions with TLC (solvent system: CHCl₃/MeOH 4:1) ensures stepwise completion .

Q. How can researchers characterize the purity and structural integrity of the compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.7 ppm, NH signals at δ 9.1–9.8 ppm) and carbon backbone .
  • IR spectroscopy : Identify key functional groups (amide C=O at ~1650 cm⁻¹, keto C=O at ~1685 cm⁻¹) .
  • Mass spectrometry : Verify molecular weight (e.g., m/z 423 for Cl-substituted analogs) and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) with reverse-phase C18 columns .

Q. What solvents and conditions are suitable for solubility testing in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in assay buffers. Note discrepancies: Some studies report solubility in acetonitrile , while others emphasize DMSO . Pre-saturate buffers and confirm solubility via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. How do structural modifications at the benzylamino or phenyl groups influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Benzylamino substitution : Electron-withdrawing groups (e.g., -Cl, -F) enhance enzyme inhibition (e.g., kinase targets) by increasing electrophilicity at the carboxamide moiety .
  • Phenyl group modifications : Bulky substituents (e.g., 4-methylbenzoyl) improve lipophilicity and blood-brain barrier penetration but may reduce aqueous solubility .
  • Naphthyridine core fluorination : Fluorine at position 6 increases metabolic stability (see analogs in ).

Q. How can researchers resolve contradictions in reported solubility data?

Reconcile discrepancies by:

  • Standardizing protocols : Use the same solvent purity grade (HPLC-grade) and temperature (25°C) for all tests.
  • Comparing analogs : Derivatives with methyl or methoxy groups (e.g., 7-methyl in vs. 6-fluoro in ) exhibit varying solubility due to crystallinity differences.
  • Computational modeling : Predict logP values using tools like Schrödinger’s QikProp to correlate experimental and theoretical data .

Q. What in silico strategies predict ADMET properties for this compound?

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability (e.g., topological polar surface area <90 Ų for oral absorption) and cytochrome P450 interactions .
  • Toxicity screening : Apply ProTox-II to predict hepatotoxicity (e.g., structural alerts for quinone-like moieties) .
  • Docking studies : AutoDock Vina or Glide can model interactions with targets like topoisomerase II (see for oxadiazolyl derivatives). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How to validate molecular docking predictions with experimental assays?

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based kits (e.g., ATPase assays for kinase targets) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm docking-predicted interactions .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., bacterial DNA gyrase) to resolve binding modes at <2.0 Å resolution .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Cellular assays : Monitor downstream effects (e.g., apoptosis via flow cytometry) in cancer cell lines (e.g., MCF-7) .
  • Mutagenesis : Engineer target enzymes (e.g., point mutations in ATP-binding pockets) to identify critical residues for inhibition .

Q. Methodological Notes

  • Synthesis : Prioritize stepwise coupling reactions to avoid side products (e.g., amide bond formation using EDC/HOBt) .
  • Characterization : Always cross-validate NMR and MS data with computational predictions (e.g., ACD/Labs NMR predictor) .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate measurements to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.